molecular formula C12H11N3OS B2946193 2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile CAS No. 871673-04-0

2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile

Cat. No.: B2946193
CAS No.: 871673-04-0
M. Wt: 245.3
InChI Key: UWILBORHCWBAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazole ring and the amino group makes this compound a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with various electrophiles.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced by reacting the intermediate compound with cyanogen bromide or other nitrile-forming reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitrile group to an amine.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile is unique due to the presence of both the methoxy group and the acetonitrile group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups with the thiazole ring makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-[5-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-16-11-3-2-8(6-9(11)4-5-13)10-7-17-12(14)15-10/h2-3,6-7H,4H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWILBORHCWBAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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